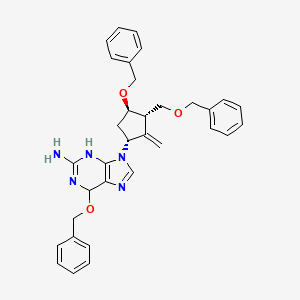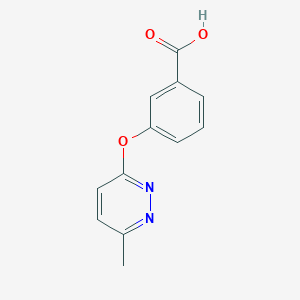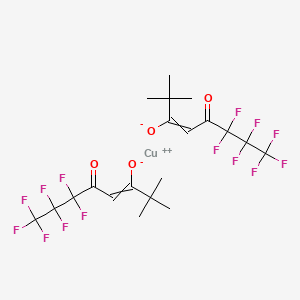
Copper(2+) bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is a coordination compound featuring copper in its +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] typically involves the reaction of copper(II) salts with the corresponding heptafluoro-dimethyl-oxo-octenolate ligands. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for its applications .
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as amines, phosphines, or other organic molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction typically results in copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] involves its interaction with molecular targets such as enzymes and cellular membranes. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound’s ligands can interact with specific proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) complexes with semicarbazones: These compounds also exhibit significant biological activity and are used in similar applications.
Copper(II) complexes containing 2-hydroxyphenones: Known for their use in dye-sensitized solar cells and other electronic applications.
Copper(II) complexes with thiadiazole ligands: These complexes are studied for their magnetic and biological properties.
Uniqueness
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is unique due to its heptafluoro-dimethyl-oxo-octenolate ligands, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts or biologically active compounds .
Propiedades
Fórmula molecular |
C20H20CuF14O4 |
|---|---|
Peso molecular |
653.9 g/mol |
Nombre IUPAC |
copper;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 |
Clave InChI |
LWEFRUQWNHGRQM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


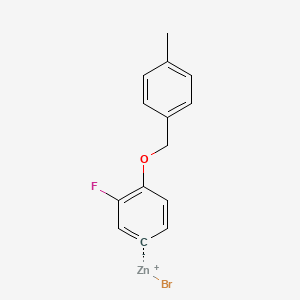
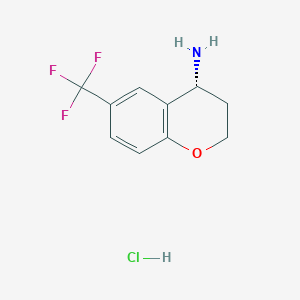
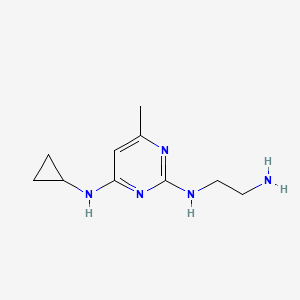
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
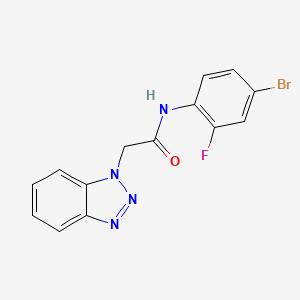
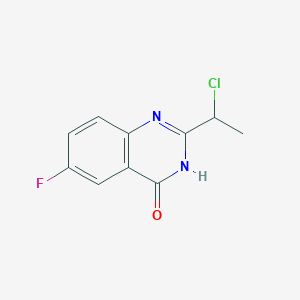
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

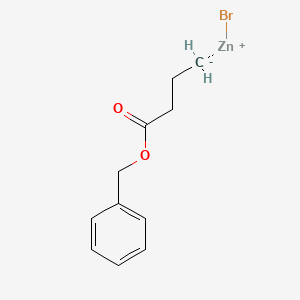
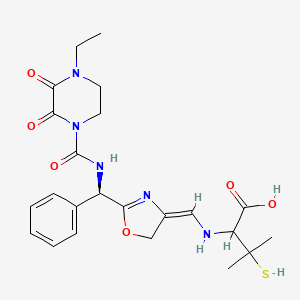
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
